molecular formula C10H13I B7880699 3-Iodo-n-butylbenzene CAS No. 20651-68-7

3-Iodo-n-butylbenzene

Cat. No. B7880699
CAS RN: 20651-68-7
M. Wt: 260.11 g/mol
InChI Key: OEZDHAXOVPQBTO-UHFFFAOYSA-N
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Description

“3-Iodo-n-butylbenzene” is a derivative of n-butylbenzene . N-butylbenzene is an organic compound with the formula C6H5C4H9 . It consists of a phenyl group attached to the 1 position of a butyl group . It is a slightly greasy, colorless liquid .


Synthesis Analysis

The synthesis of n-butylbenzene can be achieved by the reaction of chlorobenzene and butylmagnesium bromide . This process is known as the Kumada coupling using nickel diphosphine catalysts . The synthesis of 3-Iodo-n-butylbenzene would involve the iodination of n-butylbenzene .


Molecular Structure Analysis

The molecular structure of n-butylbenzene consists of a benzene ring attached to a butyl group . The addition of an iodine atom at the 3rd position of the butyl group would result in 3-Iodo-n-butylbenzene.


Chemical Reactions Analysis

The chemical reactions of 3-Iodo-n-butylbenzene would be similar to those of n-butylbenzene. These reactions include electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-n-butylbenzene would be similar to those of n-butylbenzene. N-butylbenzene is a colorless liquid that is less dense than water and insoluble in water .

Mechanism of Action

The mechanism of action of 3-Iodo-n-butylbenzene in chemical reactions would involve the iodine atom acting as a leaving group, allowing for substitution reactions at the 3rd position of the butyl group .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling 3-Iodo-n-butylbenzene. It is advisable to avoid breathing in the vapors and to avoid contact with the skin and eyes . It is also important to ensure adequate ventilation and to remove all sources of ignition .

Future Directions

The future directions for the use of 3-Iodo-n-butylbenzene could involve its use in the synthesis of other organic compounds. The iodine atom at the 3rd position of the butyl group could act as a leaving group, allowing for substitution reactions at this position . This could potentially allow for the synthesis of a wide range of organic compounds .

properties

IUPAC Name

1-butyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZDHAXOVPQBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314983
Record name 1-Butyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-n-butylbenzene

CAS RN

20651-68-7
Record name 1-Butyl-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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